molecular formula C15H13BrFNO B11943755 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide CAS No. 853313-07-2

5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide

Katalognummer: B11943755
CAS-Nummer: 853313-07-2
Molekulargewicht: 322.17 g/mol
InChI-Schlüssel: FVDNDXOBOAIRNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C15H13BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and dimethylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Amidation: The formation of the amide bond between the benzene ring and the dimethylphenyl group.

Common reagents used in these reactions include bromine, fluorine gas or fluorinating agents, and amide coupling reagents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-N-(2,4-dimethylphenyl)-2-furamide
  • 5-Bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-2-furamide

Uniqueness

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties

Eigenschaften

CAS-Nummer

853313-07-2

Molekularformel

C15H13BrFNO

Molekulargewicht

322.17 g/mol

IUPAC-Name

5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H13BrFNO/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16)4-5-13(12)17/h3-8H,1-2H3,(H,18,19)

InChI-Schlüssel

FVDNDXOBOAIRNH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.